

Application Notes and Protocols for ChIP-seq of p53 Consensus Binding Sites

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Compound of Interest

Compound Name: p53 CBS

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Introduction

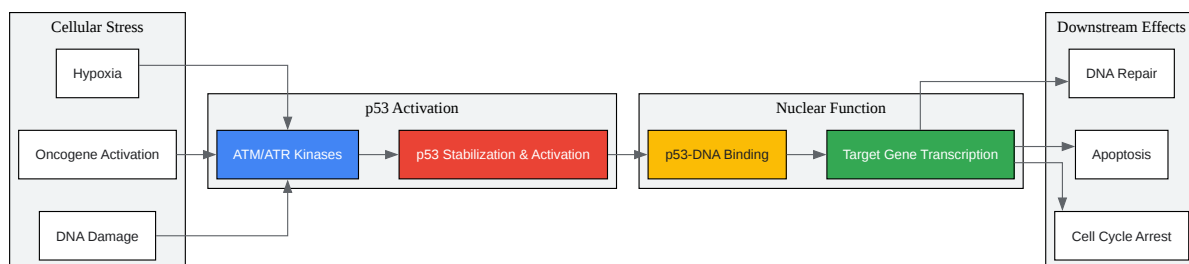
The tumor suppressor protein p53 is a critical transcription factor that governs cellular responses to a variety of stressors, including DNA damage, oncogene activation, and hypoxia. [1] Upon activation, p53 binds to specific DNA sequences known as p53 response elements (p53REs) to regulate the transcription of target genes involved in cell cycle arrest, apoptosis, and DNA repair. [1] Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful technique for identifying the genome-wide binding sites of transcription factors like p53, providing crucial insights into its regulatory networks. [1][2] These application notes provide a comprehensive and detailed protocol for performing p53 ChIP-seq to map its consensus binding sites.

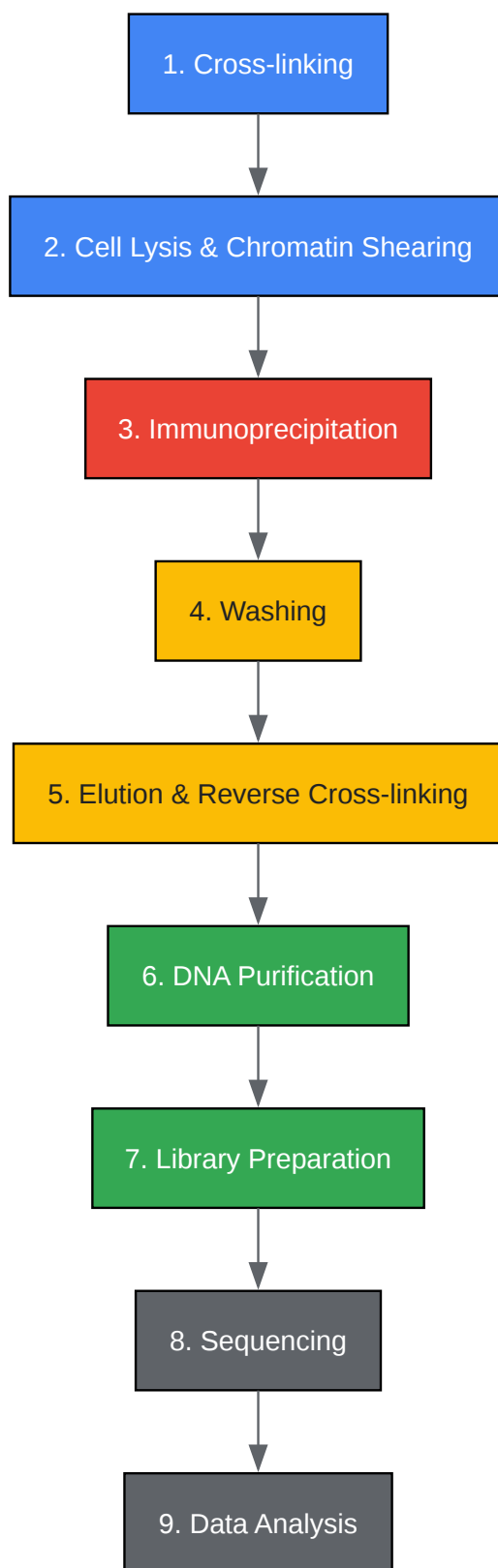
The consensus binding site for p53 consists of two copies of a 10-base-pair motif, 5'-PuPuPuC(A/T)(T/A)GPyPyPy-3' (where Pu is a purine and Py is a pyrimidine), separated by a spacer of 0-13 base pairs. [3][4] Understanding the genomic locations of these binding sites is fundamental to elucidating the mechanisms of p53-mediated tumor suppression and for the development of novel therapeutic strategies.

p53 Signaling Pathway and ChIP-seq Workflow

Cellular stress triggers a signaling cascade leading to the stabilization and activation of p53. Activated p53 then translocates to the nucleus, where it binds to p53REs and modulates gene

expression. The ChIP-seq workflow enables the identification of these p53-DNA interaction sites across the genome.





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